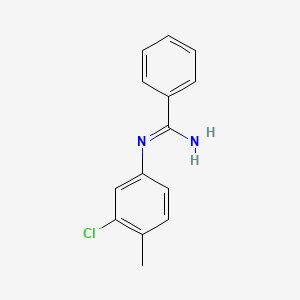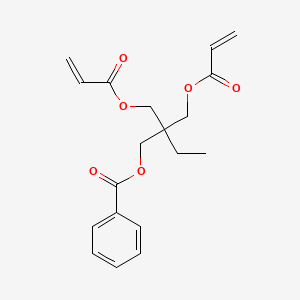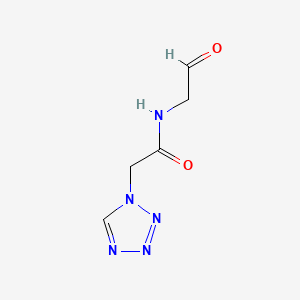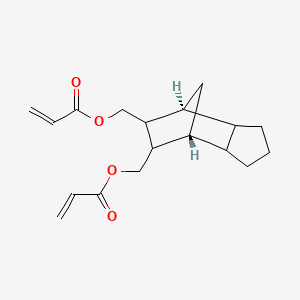![molecular formula C15H18O8 B13828118 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allamandicin is a naturally occurring iridoid lactone found in the plant Allamanda cathartica, which belongs to the family Apocynaceae This compound is known for its diverse biological activities, including insecticidal and potential medicinal properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction from the plant Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The plant material, including leaves, stems, and flowers, is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or hexane.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
Industrial Production Methods
Industrial production of allamandicin is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced extraction technologies, such as supercritical fluid extraction, could enhance the efficiency and yield of allamandicin production.
Análisis De Reacciones Químicas
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of allamandicin, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
Allamandicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid lactones and their chemical properties.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of allamandicin involves its interaction with specific molecular targets and pathways. In insecticidal applications, allamandicin disrupts the normal functioning of insect nervous systems, leading to paralysis and death. In medicinal applications, allamandicin may exert its effects through the inhibition of key enzymes or signaling pathways involved in disease processes.
Comparación Con Compuestos Similares
Allamandicin is unique among iridoid lactones due to its specific structure and biological activities. Similar compounds include:
Plumericin: Another iridoid lactone with antimicrobial properties.
Isoplumericin: Known for its anti-inflammatory effects.
Plumieride: Exhibits anticancer activity.
Allamandicin stands out due to its potent insecticidal properties and potential therapeutic applications, making it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C15H18O8 |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H18O8/c1-5(16)7-10-15(23-13(7)19)4-3-6-8(11(17)20-2)12(18)22-14(21-10)9(6)15/h3-10,12,14,16,18H,1-2H3 |
Clave InChI |
VLBNONAQDKTJCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
